molecular formula C12H7Cl2N3 B1315998 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 143696-74-6

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1315998
CAS No.: 143696-74-6
M. Wt: 264.11 g/mol
InChI Key: LCGQJBUEYULFLW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine (CAS: 878760-47-5) is a heterocyclic compound with the molecular formula C₁₂H₇Cl₂N₃ and a molecular weight of 264.12 g/mol . Its structure features an imidazo[1,2-a]pyrimidine core substituted with a 2,4-dichlorophenyl group at the 2-position.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-2-3-9(10(14)6-8)11-7-17-5-1-4-15-12(17)16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGQJBUEYULFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249946
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143696-74-6
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143696-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2,4-dichlorobenzylamine with 2-aminopyrimidine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the imidazo[1,2-a]pyrimidine ring system .

Another approach involves the use of transition metal catalysts, such as palladium or copper, to promote the cyclization of 2,4-dichlorophenyl-substituted pyrimidines. This method often requires the use of ligands and bases to enhance the efficiency of the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of biological activities. Compounds in this class have been investigated for their potential as:

  • Anticancer Agents : Research has shown that imidazo[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been identified that inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle .
  • Cholinesterase Inhibitors : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. Certain derivatives demonstrated significant inhibitory activity with IC50 values indicating potent effects against these enzymes .
  • Anti-inflammatory Agents : Some studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives. They have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several imidazo[1,2-a]pyrimidine derivatives against human breast cancer cell lines. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine was tested for its ability to inhibit cholinesterases. The findings demonstrated that this compound significantly reduced AChE activity in vitro, suggesting a potential role in enhancing cholinergic transmission in neurodegenerative conditions. Molecular docking studies provided insights into the binding interactions at the active sites of AChE and BChE.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Cholinesterase InhibitionInhibits AChE and BChE
Anti-inflammatoryInhibits COX-2

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular interactions (e.g., 4-nitrophenyl derivative: 364–368°C) .
  • Bulky substituents like 3,4-dimethoxyphenyl reduce crystallinity, lowering melting points (154–156°C) .
  • The dichlorophenyl group in the target compound balances hydrophobicity and electronic effects, making it suitable for both biological and material applications .

Enzyme Inhibition

  • α-Glucosidase Inhibition :
    • 3-Chloro-2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (4a) : Exhibited potent inhibition (IC₅₀ = 16.4 ± 0.36 μM), outperforming the standard inhibitor acarbose (IC₅₀ = 750.0 ± 1.5 μM). The chloro substituent enhances binding to the enzyme active site .
    • 2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (6a) : Lower activity (IC₅₀ = 297.0 ± 1.2 μM), indicating the critical role of the chloro group in potency .
    • Target Compound : While direct data are unavailable, its dichlorophenyl group likely confers strong enzyme affinity, akin to compound 4a .

Antimicrobial Activity

  • (E)-2-(4-Chlorostyryl)imidazo[1,2-a]pyrimidine (4h) : Showed moderate activity against S. aureus and E. coli (MIC = 62–125 μg/mL). The styryl group may enhance membrane permeability .
  • 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine: Demonstrated superior activity against P. aeruginosa (MIC < streptomycin reference) due to the thieno-pyrimidine hybrid structure .

Corrosion Inhibition

  • 2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (DPIP) : 90.5% inhibition efficiency at 0.1 mmol/L in HCl.
  • 2-(4-Octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (OPIP) : 91.9% efficiency, attributed to the hydrophobic octyl chain enhancing adsorption on mild steel .

Insights :

  • Ultrasound-assisted methods improve yields and reduce reaction times compared to traditional thermal approaches .
  • Solvent-free synthesis with CuO nanoparticles offers eco-friendly advantages .

Computational and Mechanistic Insights

  • DFT Studies : For DPIP and OPIP, frontier molecular orbital analysis revealed that electron-rich regions (imidazo-pyrimidine core) facilitate adsorption on metal surfaces, aligning with experimental corrosion inhibition data .
  • Molecular Docking : Chloro-substituted derivatives show stronger binding to α-glucosidase via halogen bonding with residues like Asp349 and Arg439 .

Biological Activity

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound recognized for its diverse biological activities. This compound features a dichlorophenyl substituent that enhances its lipophilicity and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula is C₁₂H₇Cl₂N₃, and its CAS Registry Number is 143696-74-6.

Biological Activities

Research has identified several key biological activities associated with 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibits minimum inhibitory concentration (MIC) values indicating potent antimicrobial efficacy. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown MIC values as low as 0.22 to 0.25 μg/mL against various pathogens .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit key enzymes involved in cell division, such as Kinesin Spindle Protein (KSP) and Aurora-A kinase. Inhibition of these kinases is relevant for cancer therapy as it may disrupt tumor cell proliferation.
  • Anti-inflammatory Properties : Some studies have reported that derivatives of imidazo[1,2-a]pyrimidine possess anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

While the precise mechanism of action for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine remains largely unexplored, its structural characteristics suggest potential interactions with various biological targets. The dichlorophenyl group likely contributes to enhanced binding affinity and selectivity towards these targets.

Structure-Activity Relationship (SAR)

The unique structural features of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine influence its biological activity. A comparative analysis with similar compounds reveals that modifications at the phenyl ring significantly affect the pharmacological profile:

Compound NameStructure TypeNotable Activities
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineAntimicrobial activity
4-(Trifluoromethyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineAnticancer properties
5-Methylimidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidinePotential anti-inflammatory effects

The dichlorophenyl substituent enhances lipophilicity and may improve the compound's pharmacokinetic properties compared to other derivatives.

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyrimidine derivatives:

  • Antimicrobial Evaluation : A study conducted on various imidazo[1,2-a]pyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition zones observed in agar diffusion assays. The most active derivatives were noted for their ability to prevent biofilm formation in these pathogens .
  • In Vitro Anticancer Activity : Research indicated that certain imidazo[1,2-a]pyrimidines exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compounds showed promising results in inhibiting cell growth and inducing apoptosis in vitro .
  • Inhibition of Kinases : In a selectivity profiling study against various tyrosine kinases, some imidazo[1,2-a]pyrimidines demonstrated inhibition rates ranging from 10% to over 20% at concentrations of 10 μM. This indicates potential utility in targeted cancer therapies by modulating kinase activity involved in tumor progression .

Q & A

Q. Basic

  • FT-IR : Confirms functional groups (e.g., C-Cl stretch at 750 cm⁻¹, imidazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl), while ¹³C NMR resolves carbonyl and cyano carbons .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond distances of 1.32–1.35 Å in the imidazo-pyrimidine core) .

Advanced
Single-crystal X-ray diffraction (SC-XRD) paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl⋯H contacts contributing 12–15% to crystal packing) . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions ([M+H]⁺) with <2 ppm error .

How can contradictory data in synthetic methodologies be resolved?

Advanced
Contradictions arise from divergent reaction conditions or intermediates. For example:

  • Intermediate stability : Kochergin’s halohydrin route may yield dihydroimidazopyrimidine intermediates sensitive to oxidation, whereas El Otmani’s method avoids this via pyran-2-one cyclization. Resolution involves monitoring intermediates via TLC or LC-MS.
  • Solvent effects : Polar aprotic solvents (DMF) in one-pot syntheses accelerate imine formation versus acetic acid’s protonation effects . Systematic solvent screening (e.g., using Hansen solubility parameters) optimizes yield.

What strategies optimize reaction conditions for high-yield synthesis?

Q. Advanced

  • Catalysis : Substoichiometric DMF (5 mol%) in one-pot reactions lowers activation energy for cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield .
  • Green chemistry : Ethanol/water mixtures as solvents improve atom economy and reduce waste .

How do DFT studies contribute to understanding the electronic properties of this compound?

Advanced
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer potential .
  • Electrostatic potential maps : Highlight nucleophilic regions (imidazole N-atoms) and electrophilic sites (chlorophenyl Cl atoms) for SAR-driven modifications .

What methodologies are employed in structure-activity relationship (SAR) studies?

Q. Advanced

  • Bioisosteric replacement : Replacing the dichlorophenyl group with trifluoromethylpyridine maintains bioactivity while improving solubility .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with IC₅₀ values, guiding prioritization of synthetic targets .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors at position 3) using Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
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2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

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